Deuterium has a different nuclear spin than hydrogen, making it a distinct probe in nuclear magnetic resonance (NMR) spectroscopy. Succinonitrile-d4 is a useful solvent for solid-state NMR experiments because it offers a lock signal for deuterium nuclei without interfering with the signals of interest from the sample. This allows researchers to achieve better signal stability and resolution in their NMR spectra [].
Deuterium substitution can be a powerful tool for studying the dynamics of molecules in complex environments. By incorporating succinonitrile-d4 into a system, researchers can selectively label specific positions within a molecule. The altered isotope ratio affects the molecule's interaction with its surroundings, allowing scientists to observe changes in its motion and behavior using techniques like neutron scattering or NMR spectroscopy [].
When introduced into biological systems, succinonitrile-d4 can be used to trace metabolic pathways. The deuterium label acts as a tracer, allowing researchers to distinguish between newly synthesized molecules and those already present in the system. This can be helpful in understanding the metabolism of drugs, nutrients, and other compounds within living organisms [].
Succinonitrile-d4 is a deuterated derivative of succinonitrile, characterized by the molecular formula \text{NCC text D}_2}\text{C text D}_2}\text{CN} and a molecular weight of 84.11 g/mol. This compound features two deuterium atoms, which replace hydrogen atoms in the succinonitrile structure, enhancing its utility in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to the distinct signals produced by deuterium . Succinonitrile-d4 appears as colorless to light brown crystals and has a melting point of approximately 57°C .
Succinonitrile-d4 is synthesized primarily through the hydrocyanation of acrylonitrile. This process involves adding hydrogen cyanide to acrylonitrile in the presence of a catalyst such as triethanolamine under controlled conditions. In industrial applications, production scales up while ensuring safety due to the toxic nature of hydrogen cyanide .
Succinonitrile-d4 has diverse applications across various fields:
The interactions of succinonitrile-d4 with other chemical species are crucial for its applications. In battery technology, it forms stable interfaces with lithium metal, which is vital for improving battery performance and longevity. Studies have also explored its role in hybrid electrolytes that combine water and ionic liquids to enhance electrochemical stability and conductivity .
Succinonitrile-d4 can be compared with several similar compounds that share structural characteristics but differ in their functional groups or properties:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Succinonitrile | C4H4N2 | Non-deuterated form used widely in organic synthesis. |
Malononitrile | C3H2N2 | A di-nitrile with three carbon atoms; less complex structure. |
Glutaronitrile | C5H6N2 | A di-nitrile with five carbon atoms; used in polymer synthesis. |
Adiponitrile | C6H10N2 | A di-nitrile with six carbon atoms; important in nylon production. |
The presence of deuterium atoms in succinonitrile-d4 provides it with unique properties beneficial for NMR spectroscopy, setting it apart from other nitriles. Additionally, its application in solid-state electrolytes for lithium batteries highlights its distinct role in energy storage technologies .
The systematic International Union of Pure and Applied Chemistry name for Succinonitrile-d4 is 2,2,3,3-tetradeuteriobutanedinitrile [2]. This nomenclature precisely describes the chemical structure where four hydrogen atoms in the succinonitrile molecule have been replaced with deuterium atoms at positions 2 and 3 of the butanedinitrile backbone.
The compound is known by several alternative designations in scientific literature and commercial databases. The most commonly used alternative name is simply Succinonitrile-d4 [3] [4], which indicates the deuterated version of succinonitrile with four deuterium substitutions. Another systematic designation found in regulatory databases is tetradeuteriobutanedinitrile [5] [2], which emphasizes the presence of four deuterium atoms in the butanedinitrile structure.
Additional alternative names include the regulatory designation (~2~H4)Butanedinitrile [2], which uses the isotope notation format preferred by some chemical databases. The compound may also be referenced as Succinonitrile-d4, 98+ atom % d [5] [6] in commercial specifications, indicating both the chemical identity and isotopic purity.
The Chemical Abstracts Service Registry Number for Succinonitrile-d4 is 23923-29-7 [3] [4] [6]. This unique identifier has been consistently validated across multiple authoritative chemical databases and commercial suppliers, ensuring accurate identification of this specific deuterated compound.
The molecular formula for Succinonitrile-d4 requires careful consideration of isotopic representation. While the basic molecular framework is represented as C4H4N2 [2] [6], this conventional notation does not explicitly indicate the isotopic substitution. The more precise isotopic molecular formula would be C4D4N2 [5], clearly showing the replacement of hydrogen atoms with deuterium.
The linear formula representation NCCD2CD2CN [3] [4] provides the most detailed structural information, explicitly showing the deuterium substitutions at the central carbon positions. This representation clearly indicates that the four hydrogen atoms originally present on the two central carbon atoms of succinonitrile have been replaced with deuterium atoms.
Property | Value |
---|---|
CAS Registry Number | 23923-29-7 [3] [4] |
Molecular Formula | C4H4N2 (conventional) [2] |
Isotopic Formula | C4D4N2 [5] |
Linear Formula | NCCD2CD2CN [3] [4] |
European Community Number | 693-172-7 [5] [2] |
The molecular weight has been calculated and verified as 84.11 g/mol [3] [4], representing an increase of approximately 4.02 mass units compared to the non-deuterated succinonitrile (80.09 g/mol) [7], which corresponds exactly to the replacement of four hydrogen atoms with four deuterium atoms.
Irritant